molecular formula C24H28N6O2 B10940671 6-(4-methoxyphenyl)-1,3-dimethyl-N-[3-(1H-pyrazol-1-yl)pentyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-(4-methoxyphenyl)-1,3-dimethyl-N-[3-(1H-pyrazol-1-yl)pentyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10940671
M. Wt: 432.5 g/mol
InChI Key: PXJCUXLKBHRXJL-UHFFFAOYSA-N
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Description

6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-[3-(1H-PYRAZOL-1-YL)PENTYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications .

Preparation Methods

The synthesis of 6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-[3-(1H-PYRAZOL-1-YL)PENTYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available starting materialsReaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity . Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistency and efficiency .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular processes, leading to the desired therapeutic effects . The pathways involved may include signal transduction pathways, metabolic pathways, or cell cycle regulation .

Comparison with Similar Compounds

Compared to other similar compounds, 6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-[3-(1H-PYRAZOL-1-YL)PENTYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique structural features and biological activities. Similar compounds include:

The uniqueness of 6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-[3-(1H-PYRAZOL-1-YL)PENTYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H28N6O2

Molecular Weight

432.5 g/mol

IUPAC Name

6-(4-methoxyphenyl)-1,3-dimethyl-N-(3-pyrazol-1-ylpentyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H28N6O2/c1-5-18(30-14-6-12-26-30)11-13-25-24(31)20-15-21(17-7-9-19(32-4)10-8-17)27-23-22(20)16(2)28-29(23)3/h6-10,12,14-15,18H,5,11,13H2,1-4H3,(H,25,31)

InChI Key

PXJCUXLKBHRXJL-UHFFFAOYSA-N

Canonical SMILES

CCC(CCNC(=O)C1=CC(=NC2=C1C(=NN2C)C)C3=CC=C(C=C3)OC)N4C=CC=N4

Origin of Product

United States

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